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Compound of Interest

Compound Name: 3-Methylcyclopentene

Cat. No.: B105217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylcyclopentene (CAS No: 1120-62-3), a cyclic olefin of interest in organic synthesis and

materials science. This document compiles available experimental and predicted spectroscopic

data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), presented in a structured format for easy reference and comparison. Detailed

experimental protocols and a visualization of the spectroscopic analysis workflow are also

included to support researchers in their analytical endeavors.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methylcyclopentene. It is

important to note that while experimental IR and Mass Spectra are available, the NMR data

presented herein are predicted values due to the limited availability of published experimental

spectra. These predictions are based on computational models and should be used as a

reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Methylcyclopentene
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1, H2 (vinylic) 5.6 - 5.8 Multiplet -

H3 (allylic) 2.8 - 3.0 Multiplet -

H4, H5 (aliphatic) 1.5 - 2.4 Multiplet -

-CH₃ 1.0 - 1.2 Doublet ~7.0

Table 2: Predicted ¹³C NMR Data for 3-Methylcyclopentene

Carbon Chemical Shift (δ, ppm)

C1, C2 (vinylic) 130 - 135

C3 (allylic) 40 - 45

C4 (aliphatic) 30 - 35

C5 (aliphatic) 25 - 30

-CH₃ 20 - 25

Infrared (IR) Spectroscopy
Table 3: Experimental IR Absorption Bands for 3-Methylcyclopentene

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium =C-H Stretch

2960 - 2850 Strong C-H Stretch (Aliphatic)

~1650 Medium C=C Stretch

~1450 Medium C-H Bend (CH₂)

~1375 Medium C-H Bend (CH₃)

~720 Strong =C-H Bend (cis-alkene)
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Data sourced from the NIST WebBook.

Mass Spectrometry (MS)
Table 4: Experimental Mass Spectrometry Data for 3-Methylcyclopentene

m/z Relative Abundance (%) Assignment

82 ~40 [M]⁺ (Molecular Ion)

67 100 [M - CH₃]⁺ (Base Peak)

54 ~30 [C₄H₆]⁺

41 ~60 [C₃H₅]⁺

39 ~50 [C₃H₃]⁺

Data sourced from the NIST WebBook.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylcyclopentene in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat 3-Methylcyclopentene between two salt plates (e.g., NaCl or KBr).

Ensure a thin film is formed by gently pressing the plates together.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of 3-Methylcyclopentene into the mass

spectrometer, typically via a gas chromatography (GC-MS) system for separation and direct

injection.
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Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-
Methylcyclopentene using the discussed spectroscopic techniques.
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Caption: Workflow of Spectroscopic Analysis for 3-Methylcyclopentene.
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[https://www.benchchem.com/product/b105217#spectroscopic-data-of-3-
methylcyclopentene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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